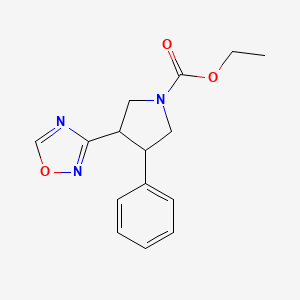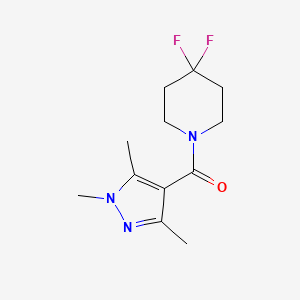![molecular formula C14H25N3O3 B6427100 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 2034375-12-5](/img/structure/B6427100.png)
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, also known as CPOP, is a cyclopropyl-containing piperidine derivative that has been used in a variety of scientific research applications. CPOP has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In addition, CPOP has been investigated for its potential to enhance the efficacy of other drugs and to reduce the toxicity of certain drugs.
Wirkmechanismus
The mechanism of action of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation, and cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound may act as an antioxidant, which means it can scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation, reduce oxidative stress, and improve cognitive function. In addition, this compound has been found to inhibit the growth of cancer cells in vitro. This compound has also been found to reduce the toxicity of certain drugs, such as cyclophosphamide and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and is widely available. In addition, it is relatively stable and has a low toxicity. However, this compound has several limitations, including its relatively low solubility in water and its potential to interact with other drugs.
Zukünftige Richtungen
The potential therapeutic benefits of 4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine are still being explored. Future research should focus on understanding the mechanism of action of this compound and investigating its potential to treat a variety of diseases. In addition, further research should be conducted to evaluate the safety and efficacy of this compound in humans. In addition, future studies should explore the potential of this compound to enhance the efficacy of other drugs and reduce the toxicity of certain drugs. Finally, further research should be conducted to develop new synthetic methods for the production of this compound.
Synthesemethoden
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can be synthesized through a variety of methods. One method involves the reaction of propan-2-yl-1,2,4-oxadiazol-5-ylmethyl chloride with 4-cyclopropylidene-1-piperidine in the presence of a base such as piperidine. The reaction proceeds in two steps: first, the chloride reacts with the piperidine to form the piperidine derivative, and then the oxadiazol-5-ylmethyl group is added to the piperidine derivative to form this compound. The reaction is usually conducted at room temperature, with a yield of approximately 75%.
Wissenschaftliche Forschungsanwendungen
4-cyclopropylidene-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential therapeutic benefits in a variety of diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In cancer research, this compound has been investigated for its potential to inhibit the growth of cancer cells. In Alzheimer’s disease, this compound has been studied for its potential to reduce neuroinflammation and improve cognitive function. In Parkinson’s disease, this compound has been studied for its potential to reduce oxidative stress and improve motor function. In addition, this compound has been investigated for its potential to enhance the efficacy of other drugs and to reduce the toxicity of certain drugs.
Eigenschaften
IUPAC Name |
5-[(4-cyclopropylidenepiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2H2O/c1-10(2)14-15-13(18-16-14)9-17-7-5-12(6-8-17)11-3-4-11;;/h10H,3-9H2,1-2H3;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKGTSUBPJYODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCC(=C3CC3)CC2.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B6427022.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopropylacetamide](/img/structure/B6427028.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B6427029.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6427031.png)
![2-(4-chlorophenoxy)-2-methyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B6427034.png)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2,4,5-trifluoro-3-methoxybenzamide](/img/structure/B6427041.png)
![3-{1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}-5-phenyl-1,2,4-oxadiazole](/img/structure/B6427047.png)

![N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzenesulfonamide](/img/structure/B6427067.png)
![2-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B6427074.png)



![2-[3-(fluoromethyl)azetidin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B6427140.png)